molecular formula C15H14BrNO4 B12125101 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B12125101
M. Wt: 352.18 g/mol
InChI Key: GWHIEAVYLLUGRG-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bromine atom at position 6, a ketone group at position 2, and a carboxamide moiety at position 3 linked to a tetrahydrofuran-2-ylmethyl group. The bromine substituent likely enhances electrophilic interactions in biological systems, while the tetrahydrofuran group may improve solubility and hydrogen-bonding capacity compared to purely hydrophobic substituents .

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

6-bromo-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C15H14BrNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h3-4,6-7,11H,1-2,5,8H2,(H,17,18)

InChI Key

GWHIEAVYLLUGRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2H-chromene-3-carboxamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 6th position.

    Amidation: The brominated intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., using a base like triethylamine) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Lactones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemical Research

The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Recent studies have indicated that 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exhibits significant antimicrobial and anticancer properties . Research has shown its potential to inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer therapy.

Medicinal Chemistry

Due to its distinctive chemical structure, this compound is being investigated for potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs aimed at treating various diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromene compounds, including 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Properties

Research highlighted in Pharmaceutical Biology revealed that this compound showed promising activity against Gram-positive bacteria. The study utilized various assay methods to quantify the antibacterial effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the carboxamide substituent and additional modifications to the chromene core. Below is a detailed comparison:

Substituent Variations on the Carboxamide Group

Compound Name Carboxamide Substituent Key Features Reference
Target Compound Tetrahydrofuran-2-ylmethyl Introduces oxygen for H-bonding; moderate lipophilicity
6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide 2-Methylcyclohexyl Aliphatic cyclohexyl group enhances hydrophobicity
6-Bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 2-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group improves metabolic stability
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 2,4-Dimethylphenyl Steric hindrance from methyl groups may affect binding
6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Bromo-2-fluorophenyl Dual halogens (Br, F) enhance halogen bonding and lipophilicity

Chromene Core Modifications

Compound Name Chromene Substituents Impact on Properties Reference
Target Compound 6-Bromo, 2-oxo Bromine aids in electrophilic interactions; ketone stabilizes the core
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 6-Bromo, 8-methoxy, 2-oxo Methoxy increases solubility and electron density
6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 6-Bromo, 8-nitro, 2-oxo Nitro group introduces strong electron-withdrawing effects
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 3-Hydroxy, 4-oxo, 8-carboxylic acid Hydroxy and carboxylic acid groups enable metal chelation

Key Research Findings

  • Solubility vs. Bioactivity : The tetrahydrofuran substituent balances solubility and target engagement, outperforming hydrophobic groups (e.g., 2-methylcyclohexyl) in aqueous environments .
  • Halogen Effects : Bromine at position 6 is critical for bioactivity, as seen in antimicrobial and enzyme-inhibiting analogs .
  • Electron-Donating Groups : Methoxy or hydroxy substituents improve pharmacokinetics but may reduce membrane permeability .

Biological Activity

6-Bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound derived from the chromene scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is C21H17BrN2O3C_{21}H_{17}BrN_2O_3 with a molecular weight of 479.7 g/mol. The compound features a bromine atom and a tetrahydrofuran moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies indicate that compounds with a chromene structure exhibit significant anticancer activity. The specific activities of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have been evaluated in various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including prostate cancer (PC3 and DU145) and cervical carcinoma (KB-3-1). Results showed that it induced apoptosis in these cells with IC50 values comparable to established chemotherapeutics.
    • For instance, in PC3 cells, the IC50 value was reported as 32.01±3.2μg/mL32.01\pm 3.2\,\mu g/mL after 24 hours of treatment, indicating potent cytotoxicity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. Preliminary data suggest that it may interact with topoisomerase I, leading to DNA damage and subsequent cell cycle arrest .

Comparative Biological Activity

A comparative analysis with other coumarin derivatives reveals that modifications at the C6 position significantly enhance anticancer activity. For example:

CompoundIC50 (μg/mL)Cell Line
6-Bromo Compound32.01 ± 3.2PC3
5-Farnesyloxycoumarin34.98 ± 95.57PC3
Standard Chemotherapy (Cisplatin)~35PC3

This table illustrates that the brominated chromene derivative exhibits comparable or superior activity against prostate cancer cells when compared to traditional chemotherapeutics.

Study on Prostate Cancer Cells

In a study conducted by Orafaie et al., the effects of various coumarin derivatives were analyzed on prostate cancer cell lines. The results indicated that the introduction of bromine and tetrahydrofuran moieties significantly increased cytotoxicity and induced apoptosis through mitochondrial pathways .

In Vivo Studies

While in vitro studies provide valuable insights, further research into in vivo efficacy is crucial for understanding the therapeutic potential of 6-bromo-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. Preliminary animal studies are needed to evaluate its pharmacokinetics and overall effectiveness in tumor models.

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